molecular formula C10H12O B1195587 4-Cyclopropylanisole CAS No. 4030-17-5

4-Cyclopropylanisole

Cat. No. B1195587
CAS RN: 4030-17-5
M. Wt: 148.2 g/mol
InChI Key: OYPPRNFDAGPGBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Cyclopropylanisole and related cyclopropyl-containing compounds involves intricate organic reactions, including cyclopropanation and intramolecular coupling. For instance, the synthesis of functionalized cyclopropylamines through Ti(II)-mediated intramolecular coupling of a terminal olefinic moiety with N,N-dimethylcarboxamide moiety of amino acid derivatives represents a method related to 4-Cyclopropylanisole synthesis. These syntheses highlight the importance of cyclopropyl groups in organic synthesis for generating biologically active compounds with novel and strained bicyclic structures (Cao, Xiao, Joullié, 1999).

Molecular Structure Analysis

Molecular structure analysis of 4-Cyclopropylanisole derivatives, such as 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole, has shown that these molecules are non-planar with considerable delocalization of π-electron density within certain rings. This structural characteristic influences the compound's reactivity and interaction capabilities (Boechat et al., 2016).

Scientific Research Applications

  • Metabolism Studies : 4-Cyclopropylanisole has been studied for its metabolism in liver microsomal preparations, where it undergoes O-demethylation and benzylic hydroxylation. Such studies are significant for understanding the metabolic pathways and potential interactions of compounds in biological systems (Riley & Hanzlik, 1994).

  • Pharmacokinetics of Related Compounds : In the context of oxazaphosphorines like cyclophosphamide and ifosfamide, research has delved into the metabolism and pharmacokinetics of these compounds. Understanding the metabolic pathways and kinetics is crucial for optimizing therapeutic efficacy and minimizing side effects (Boddy & Yule, 2000).

  • HIV Treatment Research : In the field of HIV treatment, 4-Cyclopropylanisole derivatives have been identified as potential components in the development of nonnucleoside reverse transcriptase inhibitors, showing promise in the treatment of HIV (Corbett et al., 1999).

  • Cushing's Syndrome Therapy : Cyclopropyl analogs, including those related to 4-Cyclopropylanisole, have been investigated as potent inhibitors for Cushing's syndrome treatment, showing efficacy in inhibiting CYP11B1, a key enzyme in steroid biosynthesis (Yin et al., 2012).

  • Anticancer Drug Development : Research has been conducted on cyclopropylamide analogues of combretastatin-A4, including those related to 4-Cyclopropylanisole, as potential microtubule-stabilizing agents for cancer treatment. Such compounds have shown significant in vitro antiproliferative activities (Chen et al., 2013).

  • Biological Activity of Cyclopropanes : The cyclopropyl ring, a component of 4-Cyclopropylanisole, has been recognized for its wide range of biological activities, including antibiotic, antiviral, and antitumor effects. This highlights the significance of cyclopropyl-containing compounds in various therapeutic applications (Salaün & Baird, 1995).

  • Chemotherapy Research : Studies on cyclophosphamide, a related compound, have provided insights into its role in chemotherapy, particularly in enhancing the sensitivity of cancer cells to apoptotic cell death, which is crucial for effective cancer treatment (Ohtani et al., 2006).

  • Drug Design and Development : The cyclopropyl fragment, a key component of 4-Cyclopropylanisole, is increasingly used in drug development due to its unique chemical properties. Its incorporation into drug molecules can enhance potency and reduce off-target effects, making it a valuable tool in drug design (Talele, 2016).

Safety And Hazards

  • Flammability : 4-Cyclopropylanisole is a flammable liquid with a flash point of approximately 111.2°F (44°C) .

properties

IUPAC Name

1-cyclopropyl-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-11-10-6-4-9(5-7-10)8-2-3-8/h4-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPPRNFDAGPGBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193314
Record name 4-Cyclopropylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90193314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropylanisole

CAS RN

4030-17-5
Record name 4-Cyclopropylanisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004030175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cyclopropylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90193314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
P Riley, RP Hanzlik - Xenobiotica, 1994 - Taylor & Francis
… To this end we investigated the P450-catalysed oxidation of cyclopropylbenzene (la) and 4-cyclopropylanisole (lb). Both substrates were found to undergo efficient benzylic …
Number of citations: 26 www.tandfonline.com
SS Mochalov, VN Atanov, NS Zefirov - Chemistry of Heterocyclic …, 1998 - Springer
… (I) can be considered as an ether analog of 4-cyclopropylanisole, which we know [5] is … I also easily reacts under the conditions used for 4-cyclopropylanisole; but in contrast to the latter, …
Number of citations: 2 link.springer.com
T Clark, DAM Watkins - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
… at separation on silica gel or alumina columns were not successful, but the use of silica gel impregnated with silver nitrate resulted in a clear separation of pure 4-cyclopropylanisole. …
Number of citations: 3 pubs.rsc.org
SS Mochalov, DV Kosynkin, ID Yudin… - Chemistry of …, 1994 - Springer
6-Cyclopropyl- and 6-(1-methylcyclopropyl)-1,4-benzodioxanes have been synthesized as the first cyclopropyl 1,4-benzodioxanes. It was shown that nitration of these compounds …
Number of citations: 1 link.springer.com
RL Svec, PJ Hergenrother - Angewandte Chemie, 2020 - Wiley Online Library
… Only 6 % conversion of 4-vinylanisole into 4-cyclopropylanisole was observed using 5 mol % Fe(TPP)Cl and the esterification conditions (Table S1, entry 2). Several other transition …
Number of citations: 18 onlinelibrary.wiley.com
P Riley - 1993 - search.proquest.com
… Chemical oxidations of cyclopropylbenzene (1) and 4cyclopropylanisole (2) were carried out under … Chlorination of 2 gave 2-chloro-4cyclopropylanisole as the only detectable product. …
Number of citations: 0 search.proquest.com
SS Mochalov, RA Gazzaeva, AN Fedotov… - Russian journal of …, 2005 - Springer
… assumption is supported by the data of [18] according to which the relative contribution of ipso-attack by NO2 + ion on the cyclopropyl-substituted carbon atom in 4-cyclopropylanisole is …
Number of citations: 6 link.springer.com
VV Karpova, SS Mochalov… - Chemischer …, 1982 - Wiley Online Library
Number of citations: 5

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